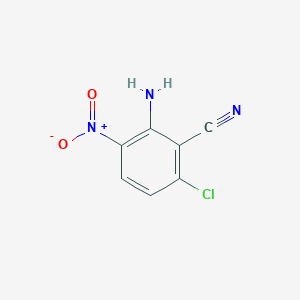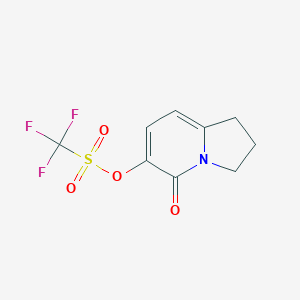
tert-butyl 2-bromo-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl 2-bromo-3-oxobutanoate: is an organic compound with the molecular formula C8H13BrO3. It is a derivative of butyric acid, where the hydrogen atoms are replaced by bromine and tert-butyl ester groups. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
From 3-oxobutyric acid: The synthesis of tert-butyl 2-bromo-3-oxobutanoate can be achieved by bromination of 3-oxobutyric acid followed by esterification with tert-butyl alcohol.
From tert-butyl bromoacetate: Another method involves the reaction of tert-butyl bromoacetate with a suitable base to form the desired ester.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems ensures high efficiency and consistency in product quality .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: tert-butyl 2-bromo-3-oxobutanoate undergoes nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of this compound can yield various products depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Reduction: Reducing agents such as LiAlH4 or NaBH4 are used in anhydrous solvents like ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like KMnO4 or chromium trioxide (CrO3) are used in aqueous or acidic conditions.
Major Products Formed:
Substitution: Formation of substituted esters or amides.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or ketones.
Applications De Recherche Scientifique
Chemistry: tert-butyl 2-bromo-3-oxobutanoate is used as a building block in organic synthesis. It is particularly useful in the preparation of complex molecules such as peptoids and other bioactive compounds .
Biology: In biological research, this compound is used to study enzyme mechanisms and as a precursor for the synthesis of enzyme inhibitors .
Medicine: The compound is used in the synthesis of pharmaceuticals, particularly those targeting metabolic pathways and enzyme inhibition .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and as an intermediate in the synthesis of dyes and other specialty chemicals .
Mécanisme D'action
The mechanism of action of tert-butyl 2-bromo-3-oxobutanoate involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The ester group also allows for hydrolysis and other esterification reactions .
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access.
Metabolic Pathways: It can interfere with metabolic pathways by modifying key intermediates or enzymes involved in the process.
Comparaison Avec Des Composés Similaires
tert-Butyl bromoacetate: Similar in structure but lacks the oxo group, making it less reactive in certain substitution reactions.
2-Bromo-3-oxobutyric acid methyl ester: Similar but with a methyl ester group instead of tert-butyl, affecting its solubility and reactivity.
Uniqueness: tert-butyl 2-bromo-3-oxobutanoate is unique due to its combination of bromine and tert-butyl ester groups, which provide a balance of reactivity and stability. This makes it particularly useful in synthetic applications where selective reactivity is required .
Propriétés
Numéro CAS |
36082-04-9 |
|---|---|
Formule moléculaire |
C8H13BrO3 |
Poids moléculaire |
237.09 g/mol |
Nom IUPAC |
tert-butyl 2-bromo-3-oxobutanoate |
InChI |
InChI=1S/C8H13BrO3/c1-5(10)6(9)7(11)12-8(2,3)4/h6H,1-4H3 |
Clé InChI |
RSLRKDAIIQXZHX-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C(=O)OC(C)(C)C)Br |
SMILES canonique |
CC(=O)C(C(=O)OC(C)(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-chloro-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B1625262.png)







![3,4-Di(furan-2-yl)-1-(pyridin-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B1625275.png)


